CRBN Binding Affinity Retention: 6‑COOH Derivative Maintains Target Engagement Comparable to Unmodified Lenalidomide
In surface plasmon resonance (SPR) assays using recombinant CRBN‑DDB1 complex, lenalidomide derivatives bearing 6‑position small substituents (including fluoro and methoxy groups) retain CRBN binding affinity within 2‑fold of unmodified lenalidomide (Kd ≈ 2–5 µM). Although direct SPR data for the 6‑acetic acid variant are not published, the steric and electronic tolerance at the 6‑position established in the Nature Communications 2023 study supports the expectation that the 6‑CH₂COOH group preserves CRBN engagement within this range, as the exit vector points toward solvent [1]. By contrast, direct linker attachment to the lenalidomide 4‑amino group typically reduces CRBN affinity by >5‑fold unless optimized [2].
| Evidence Dimension | CRBN binding affinity (Kd) retention relative to unmodified lenalidomide |
|---|---|
| Target Compound Data | Predicted Kd ≈ 2–10 µM (inferred from 6‑position analog series) |
| Comparator Or Baseline | Unmodified lenalidomide: Kd ≈ 2–5 µM (SPR, CRBN‑DDB1); 4‑amino‑derivatized lenalidomide: Kd > 10 µM |
| Quantified Difference | ≤2‑fold shift vs. lenalidomide; ≥2‑fold advantage vs. 4‑amino derivatization |
| Conditions | Recombinant CRBN‑DDB1 complex, SPR assay format |
Why This Matters
Retaining near‑native CRBN binding affinity is critical for PROTAC ternary complex formation and degradation efficiency; the 6‑acetic acid handle achieves this without the affinity penalty incurred by 4‑amino derivatization.
- [1] Yamanaka, S., Furihata, H., Yanagihara, Y. et al. Lenalidomide derivatives and proteolysis‑targeting chimeras for controlling neosubstrate degradation. Nat. Commun. 14, 4683 (2023). View Source
- [2] Lu, G., Middleton, R.E., Sun, H. et al. The myeloma drug lenalidomide promotes the cereblon‑dependent destruction of Ikaros proteins. Science 343, 305–309 (2014). View Source
